2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a useful research compound. Its molecular formula is C12H9ClN4O and its molecular weight is 260.68 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 260.0464886 g/mol and the complexity rating of the compound is 475. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294385. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Derivative Formation
- Novel [1,2,4]triazolo[1,5-c]pyrimidine-13-ones were synthesized, showing the versatility of similar compounds in forming diverse heterocyclic structures. These compounds were tested for their antimicrobial activity, highlighting their potential in medicinal chemistry (El-Agrody et al., 2001).
- Structural studies of 1,2,4-triazole derivatives, closely related to the compound , provide insights into the planarity and molecular interactions of such compounds, which are crucial for their biological and chemical properties (Velavan et al., 1997).
Antimicrobial and Antimalarial Properties
- Synthesis of pyrimidine-containing derivatives, including those with the 1,2,4-triazolo[1,5-a]pyrimidine ring, has been reported, with these compounds showing antibacterial activity against various strains, indicating their potential as antimicrobial agents (Lahmidi et al., 2019).
- A study synthesizing and evaluating the antimalarial effects of 2‐(3,4‐dichloroanilino)‐7‐[[[(dialkylamino)alkyl]amino]]‐5‐methyl‐s‐triazolo[1,5‐a]pyrimidines demonstrated the potential of such compounds in antimalarial therapies (Werbel et al., 1973).
Structural and Chemical Analysis
- Structural analysis and synthesis of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine showed how molecular interactions, such as hydrogen bonding and π-stacking, play a role in the stability and properties of these compounds (Repich et al., 2017).
- The crystal structure of a closely related compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, was analyzed, contributing to the understanding of molecular configurations and their potential biological activities (Lu Jiu-fu et al., 2015).
Anticancer Potential
- Research into [1,2,4]triazolo[1,5-a]pyrimidines as anticancer agents revealed a unique mechanism of tubulin inhibition, suggesting these compounds as promising leads in cancer therapy (Zhang et al., 2007).
Future Directions
The future directions for “2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one” could involve further exploration of its potential therapeutic applications, given the interest in triazolopyrimidines in the field of medicinal chemistry . Additionally, more research could be conducted to fully understand its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
Mechanism of Action
Target of Action
NSC294385, also known as CCG-22924 or 2-(4-chlorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one, is a small-molecule inhibitor of RhoA transcriptional signaling . RhoA is a small GTPase protein known to regulate various cellular processes, including cell adhesion, migration, and cell cycle progression .
Mode of Action
The compound acts downstream of RhoA and inhibits the Serum Response Factor (SRF) and its coactivator, megakaryoblastic leukemia 1 (MKL1), which are involved in RhoA-dependent gene transcription . This inhibition disrupts the transcriptional responses of the Rho pathway, thereby affecting the cellular processes regulated by this pathway .
Biochemical Pathways
The primary biochemical pathway affected by NSC294385 is the RhoA signaling pathway. By inhibiting RhoA-dependent gene transcription, NSC294385 can potentially alter various cellular processes regulated by RhoA, including cell adhesion, migration, and cell cycle progression .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties for related compounds . These properties can help predict the absorption, distribution, metabolism, and excretion (ADME) of NSC294385, but further experimental studies are needed to confirm these predictions.
Result of Action
The inhibition of RhoA-dependent gene transcription by NSC294385 can lead to alterations in cellular processes such as cell adhesion, migration, and cell cycle progression . This can potentially affect the growth and metastasis of cancer cells, making NSC294385 a promising lead compound for the development of novel pharmacologic tools to disrupt the Rho pathway in cancer .
Properties
IUPAC Name |
2-(4-chlorophenyl)-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN4O/c1-7-6-10(18)17-12(14-7)15-11(16-17)8-2-4-9(13)5-3-8/h2-6H,1H3,(H,14,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAAHWSSFNAVBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)N=C(N2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.68 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.